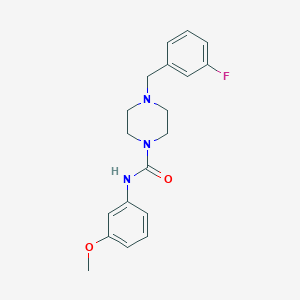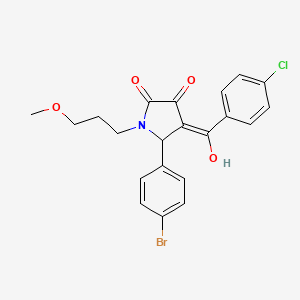
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FP1 is a piperazine derivative that belongs to the class of compounds known as benzylpiperazines.
作用机制
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. It has been shown to act as an agonist at serotonin receptors, leading to increased serotonin release and subsequent modulation of mood and behavior. This compound also acts as an antagonist at dopamine receptors, leading to decreased dopamine release and subsequent modulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
实验室实验的优点和局限性
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high degree of selectivity for various receptors, its potent binding affinity, and its ability to modulate the release of various neurotransmitters. However, there are also limitations to its use in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One potential area of research is the development of novel drugs based on the structure of this compound. Another potential area of research is the investigation of the effects of this compound on various disease states, including mood disorders and addiction. Additionally, the development of more efficient and scalable synthesis methods for this compound could lead to increased availability and accessibility of this compound for scientific research.
合成方法
The synthesis of 4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide involves the condensation of 3-fluorobenzylamine and 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of hydrochloric acid to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent binding affinity to a variety of receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. This compound has also been shown to have a high degree of selectivity for these receptors, making it a promising candidate for the development of novel drugs.
属性
IUPAC Name |
4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-7-3-6-17(13-18)21-19(24)23-10-8-22(9-11-23)14-15-4-2-5-16(20)12-15/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZJHFCUSQBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364099.png)
![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)
![3-hydroxy-4-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5364106.png)

![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5364119.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5364121.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5364125.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5364135.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5364139.png)
![N-methyl-1-phenyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5364148.png)


![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364184.png)